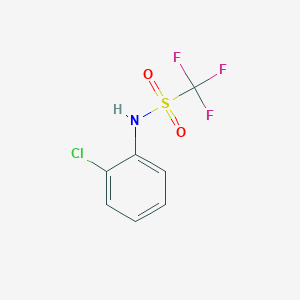

![molecular formula C15H18N4O3S B2849696 1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899941-15-2](/img/structure/B2849696.png)

1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

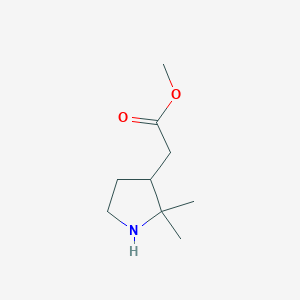

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyrido[2,3-d]pyrimidine-2,4-dione moiety, which is a bicyclic structure with a pyrimidine ring fused to a pyridine ring .

Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to the stereochemistry of the molecule . The sp3 hybridization of the ring allows for efficient exploration of the pharmacophore space .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Multicomponent Synthesis

An efficient synthesis of pyridine-pyrimidines derivatives, utilizing a multicomponent reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, has been demonstrated. This synthesis approach offers advantages in terms of catalyst reusability, solvent-free conditions, and high yields, highlighting its utility in creating complex heterocyclic compounds (Rahmani et al., 2018).

Ionic Liquid Catalysis

The use of novel ionic liquids as catalysts for synthesizing heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, is another area of research. These methods emphasize the role of sustainable and reusable catalysts in facilitating the synthesis of complex molecules, contributing to green chemistry practices (Moosavi‐Zare et al., 2013).

Biological and Optical Applications

Cytotoxic Activity

Derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The structural variation, particularly the substitution at the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. This research underscores the potential of pyrido[2,3-d]pyrimidine derivatives in drug discovery and development for cancer therapy (Stolarczyk et al., 2018).

Optical and Nonlinear Optical Properties

The design and synthesis of pyrimidine-phthalimide derivatives have been explored for their photophysical properties and potential applications in pH sensing. These studies highlight the versatility of pyrido[2,3-d]pyrimidine frameworks in developing materials with specific optical properties, contributing to advancements in sensor technologies and optical devices (Yan et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-17-13-12(14(21)18(2)15(17)22)10(5-6-16-13)23-9-11(20)19-7-3-4-8-19/h5-6H,3-4,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTLCPQRLIORBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849616.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)

![1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2849623.png)

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)

![2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide](/img/structure/B2849626.png)

![2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide](/img/structure/B2849629.png)

![7-hydroxy-N-(4-methoxyphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2849633.png)

![Methyl 4-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B2849634.png)